molecular formula C10H9N3O5 B8633673 methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

methyl 2-(7-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

Cat. No. B8633673
M. Wt: 251.20 g/mol
InChI Key: PFUVRBRUFOQXNN-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A mixture of methyl N-(6-carboxy-2-nitrophenyl)glycinate from Step A (6.08 g, 23.9 mmol), diphenyl phosphoryl azide (7.90 g, 28.7 mmol) and N,N-diisopropylethylamine (12.5 mL, 71.8 mmol) in tert-BuOH (40 mL) was heated at 90° C. for 90 min, then solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH—100:0 to 90:10, to give the title compound in sufficient purity for use in subsequent steps. MS: m/z=252 (M+1).
Name
methyl N-(6-carboxy-2-nitrophenyl)glycinate
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[C:9]([NH:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[C:8]([N+:16]([O-:18])=[O:17])[CH:7]=[CH:6][CH:5]=1)(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.C([N:39]([CH2:43]C)C(C)C)(C)C>C(O)(C)(C)C>[N+:16]([C:8]1[C:9]2[N:10]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:43](=[O:26])[NH:39][C:4]=2[CH:5]=[CH:6][CH:7]=1)([O-:18])=[O:17]

Inputs

Step One
Name
methyl N-(6-carboxy-2-nitrophenyl)glycinate
Quantity
6.08 g
Type
reactant
Smiles
C(=O)(O)C1=CC=CC(=C1NCC(=O)OC)[N+](=O)[O-]
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N(C(N2)=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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